

H-Pro-Phe-NH2 HCl structure and function

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Compound of Interest

Compound Name: *H-Pro-Phe-NH2 HCl*

Cat. No.: *B1494561*

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Technical Monograph: H-Pro-Phe-NH2 HCl Structural Characterization, Bioactivity, and Experimental Protocols Executive Summary & Chemical Identity[1][2][3]

H-Pro-Phe-NH2 HCl (L-Prolyl-L-Phenylalaninamide Hydrochloride) is a synthetic dipeptide amide widely utilized as a physicochemical probe in membrane transport studies and as a stable pharmacophore fragment in opioid receptor research. Unlike free-acid dipeptides, the C-terminal amide capping (

) mimics the electronic environment of the peptide bond within a larger protein chain, preventing carboxyl-terminal ionization and enhancing resistance to carboxypeptidases.

The hydrochloride salt form is critical for experimental reproducibility, providing high aqueous solubility and crystalline stability compared to the hygroscopic free base.

Physicochemical Profile[1][2][3][4][5][6][7]

Parameter	Specification
IUPAC Name	(2S)-1-[(2S)-2-amino-3-phenylpropanoyl]pyrrolidine-2-carboxamide hydrochloride
Sequence	Pro-Phe-NH ₂ (N-to-C direction)
Molecular Formula	
Molecular Weight	~297.78 g/mol (Salt); 261.32 g/mol (Free Base)
Solubility	>20 mg/mL in ; Soluble in Methanol/DMSO
pKa Values	-NH ₃ ⁺ : ~8.5 (Proline N-terminus)
Isoelectric Point	pH > 8.0 (Basic due to amide cap)

Biological Function & Mechanism of Action[8]

2.1. Peptide Transporter (PEPT1/PEPT2) Substrate

H-Pro-Phe-NH₂ is a high-affinity substrate for the proton-coupled oligopeptide transporters PEPT1 (SLC15A1) and PEPT2 (SLC15A2).

- Mechanism: The transporter recognizes the dipeptide backbone and the N-terminal amine. The hydrophobic Phenylalanine side chain interacts with the hydrophobic pocket of the transporter's binding site, while the Proline residue imposes a conformational constraint (cis/trans isomerization) that affects transport kinetics (and).
- Utility: It serves as a competitive inhibitor or reference substrate to determine the binding affinity of novel peptidomimetic drugs (e.g., -lactam antibiotics, valacyclovir).

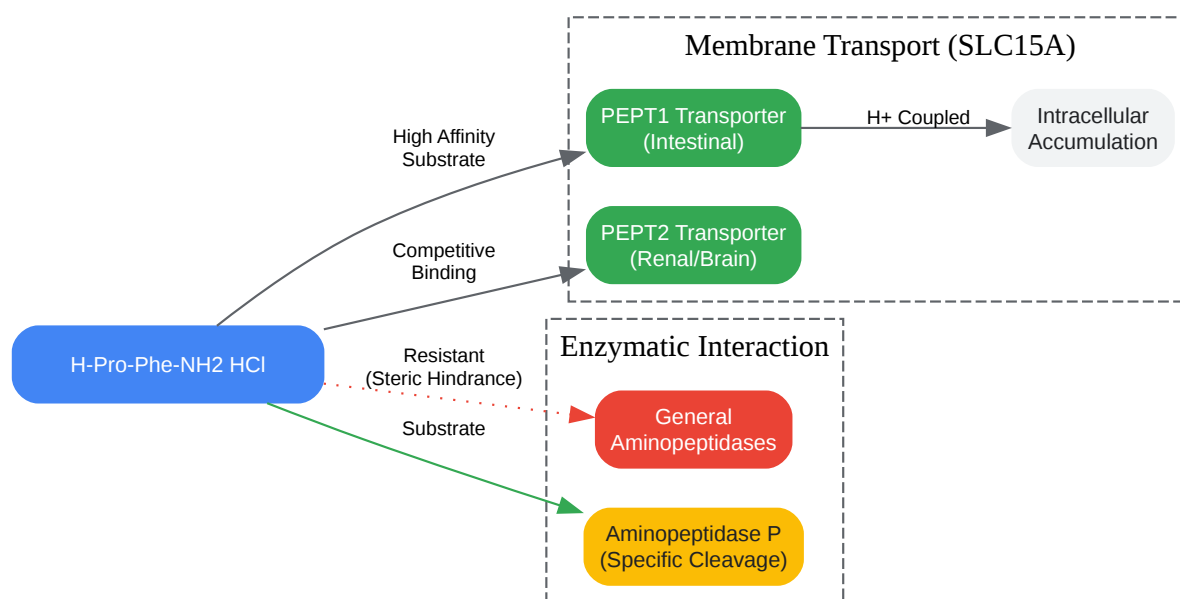
2.2. Proteolytic Stability & Enzymatic Probing

The N-terminal Proline confers unique stability properties.

- **Aminopeptidase Resistance:** Most general aminopeptidases cannot cleave the N-terminal bond involving a Proline nitrogen. Cleavage requires specific enzymes like Aminopeptidase P or Dipeptidyl Peptidase IV (DPP-IV) (if the sequence extends beyond two residues).
- **Opioid Pharmacophore:** The Pro-Phe sequence is a structural motif found in Endomorphin-2 (Tyr-Pro-Phe-Phe-NH₂) and Casomorphins. H-Pro-Phe-NH₂ is often used in Structure-Activity Relationship (SAR) studies to determine the minimal sequence required for -opioid receptor recognition.

2.3. Pathway Visualization

The following diagram illustrates the dual utility of H-Pro-Phe-NH₂ in transport kinetics and enzymatic stability profiling.



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Caption: Functional map showing H-Pro-Phe-NH₂ affinity for SLC15A transporters and its selective resistance to general proteolysis due to the N-terminal Proline.

Synthesis & Quality Control Protocols

To ensure "Trustworthiness" in experimental outcomes, the synthesis must yield a product free of racemizates (D-isomers), which can drastically alter biological activity.

3.1. Solid-Phase Peptide Synthesis (SPPS) Workflow

Scale: 0.1 mmol | Resin: Rink Amide MBHA (Loading 0.5-0.7 mmol/g)

- Resin Preparation: Swell Rink Amide resin in DMF (Dimethylformamide) for 30 mins.
- Fmoc Deprotection: Treat with 20% Piperidine in DMF (min). Wash with DMF ().
- Coupling 1 (Phenylalanine):
 - Activate Fmoc-Phe-OH (3 eq) with HBTU (2.9 eq) and DIEA (6 eq) in DMF.
 - Add to resin. Shake for 45-60 min.
 - QC Check: Kaiser Test (Ninhydrin) should be negative (colorless beads).
- Chain Elongation: Repeat deprotection. Couple Fmoc-Pro-OH using the same protocol.
- Final Cleavage & Side-Chain Removal:
 - Wash resin with DCM (Dichloromethane). Dry under .
 - Treat with Cleavage Cocktail: 95% TFA / 2.5% TIS / 2.5% for 2 hours.

- Precipitation: Filter filtrate into cold Diethyl Ether (). Centrifuge to pellet the crude peptide.
- Lyophilization: Dissolve pellet in /Acetonitrile (1:1) and freeze-dry.
- Salt Exchange (Critical): The crude is a TFA salt. Dissolve in dilute HCl and lyophilize () to convert to the HCl salt form.

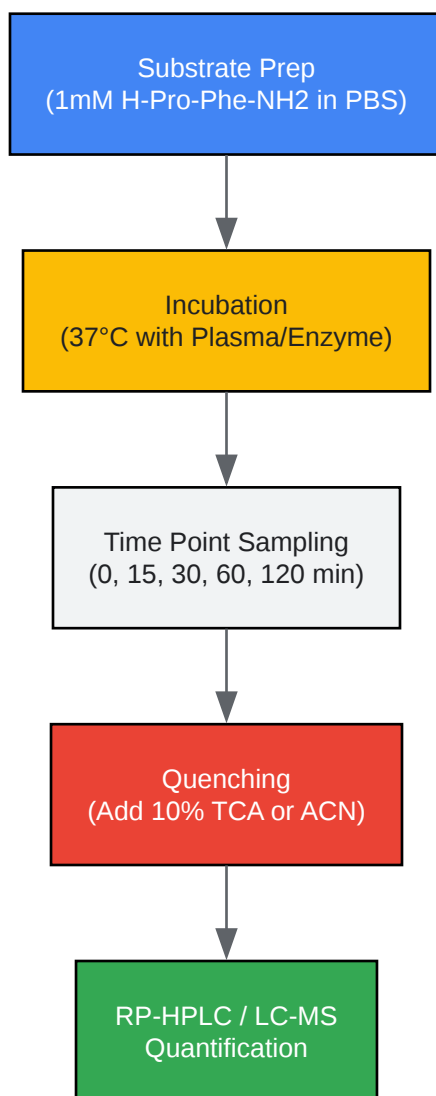
3.2. Analytical Validation (HPLC Protocol)

Objective: Verify purity >98% and confirm absence of deletion sequences.

Parameter	Condition
Column	C18 Reverse Phase (e.g., Agilent Zorbax 300SB-C18, 5µm, 4.6x150mm)
Mobile Phase A	0.1% TFA in Water (Milli-Q)
Mobile Phase B	0.1% TFA in Acetonitrile (HPLC Grade)
Flow Rate	1.0 mL/min
Gradient	5% B to 65% B over 20 minutes
Detection	UV at 214 nm (Amide bond) and 254 nm (Phenylalanine aromatic ring)

Experimental Workflow: Enzymatic Stability Assay

This protocol validates the stability of the H-Pro-Phe-NH₂ motif against serum proteases, a standard assay in drug development.



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Caption: Step-by-step workflow for determining the metabolic half-life () of the dipeptide.

Protocol Steps:

- Preparation: Dissolve **H-Pro-Phe-NH2 HCl** to 1 mM in Phosphate Buffered Saline (pH 7.4).
- Initiation: Add 10 μL of purified enzyme (e.g., DPP-IV or Kidney Brush Border Membrane Vesicles) to 990 μL substrate solution.
- Incubation: Maintain at 37°C in a water bath.

- Sampling: At defined intervals (0, 15, 30, 60 min), remove 100 μ L aliquots.
- Quenching: Immediately add 20 μ L of 10% Trichloroacetic acid (TCA) or ice-cold Acetonitrile to precipitate proteins and stop the reaction.
- Clarification: Centrifuge at 10,000 x g for 5 mins.
- Quantification: Inject supernatant into HPLC. Calculate % remaining based on Peak Area under the curve (AUC).

References

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